Littorine

Pharmacology Receptor Binding Muscarinic Acetylcholine Receptor

Littorine is an essential biosynthetic intermediate distinct from hyoscyamine. It exhibits irreversible unidirectional metabolism to hyoscyamine (35% conversion) and cannot be substituted in metabolic flux studies. Researchers should specifically source littorine to ensure accurate pathway analysis and quantification in plant cell cultures.

Molecular Formula C17H23NO3
Molecular Weight 289.4 g/mol
Cat. No. B12387612
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameLittorine
Molecular FormulaC17H23NO3
Molecular Weight289.4 g/mol
Structural Identifiers
SMILESCN1C2CCC1CC(C2)OC(=O)C(CC3=CC=CC=C3)O
InChIInChI=1S/C17H23NO3/c1-18-13-7-8-14(18)11-15(10-13)21-17(20)16(19)9-12-5-3-2-4-6-12/h2-6,13-16,19H,7-11H2,1H3
InChIKeyFNRXUEYLFZLOEZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Littorine: A Key Tropane Alkaloid Intermediate with Documented Muscarinic Receptor Affinity


Littorine is a tropane alkaloid found in plants like *Datura* and *Atropa belladonna*, serving as a critical biosynthetic intermediate in the production of pharmaceutical compounds like hyoscyamine (atropine) and scopolamine [1]. It is a positional isomer of hyoscyamine, sharing a common biosynthetic pathway [2]. While often considered a precursor, littorine demonstrates distinct receptor binding affinities comparable to its major class counterparts [3], establishing it as a relevant compound for both biosynthetic and pharmacological studies.

Why Littorine Cannot Be Simply Substituted with Hyoscyamine or Scopolamine in Research


Despite being a close structural analog and biosynthetic isomer of hyoscyamine, littorine cannot be assumed to be a functional equivalent. Experimental evidence demonstrates irreversible, unidirectional metabolism: littorine is actively converted to hyoscyamine (35% conversion rate), but hyoscyamine is not converted back to littorine [1]. This establishes littorine as a distinct metabolic entity with a unique kinetic profile. Furthermore, its accumulation pattern differs significantly from scopolamine in plant systems, with up to 9-fold higher levels observed in certain root cultures [2]. These factors underscore the necessity for researchers to specifically source and track littorine, as generic substitutions will yield different experimental outcomes in metabolic flux, biosynthetic pathway analysis, and analytical quantification studies.

Quantitative Differentiation of Littorine vs. Hyoscyamine and Scopolamine: A Procurement Guide


Muscarinic Receptor Binding Affinity of Littorine is Comparable to Atropine and Scopolamine

Littorine exhibits similar affinity at the muscarinic acetylcholine receptor as the well-characterized anticholinergics scopolamine and atropine [1]. This demonstrates that littorine is not merely an inactive biosynthetic intermediate but possesses pharmacological potential comparable to its major class counterparts.

Pharmacology Receptor Binding Muscarinic Acetylcholine Receptor

Irreversible Unidirectional Conversion of Littorine to Hyoscyamine

Exogenously added littorine (0.1 mM) is significantly metabolized (35%) to hyoscyamine in transformed roots of *Datura stramonium*. In contrast, exogenously added hyoscyamine was not metabolized to littorine, indicating that this conversion is irreversible [1]. This establishes a clear and quantifiable metabolic distinction between the two isomers.

Biosynthesis Metabolism Tropane Alkaloids

Biosynthetic Kinetics: Littorine Formation Rate Exceeds Hyoscyamine in Hairy Root Cultures

In *Datura innoxia* hairy root cultures, the apparent formation rate of littorine (1.8 µmol 13C·flask⁻¹·d⁻¹) was double that of hyoscyamine (0.9 µmol 13C·flask⁻¹·d⁻¹) [1]. This quantitative kinetic difference, measured via 13C NMR, indicates that the isomerization of littorine to hyoscyamine is a rate-limiting step in the pathway.

Biosynthesis Kinetics 13C NMR

Differential Accumulation: Littorine Up to 9-Fold Higher Than Scopolamine in Hairy Roots

In *Hyoscyamus muticus* hairy root clones and intact plant roots, littorine levels were found to be 1.5–3 and 4.5–9 times higher than scopolamine levels, respectively [1]. This substantial difference in accumulation highlights a significant variance in the tropane alkaloid profile that is dependent on the specific compound and the biological system.

Analytical Chemistry Capillary Electrophoresis Plant Biotechnology

Analytical Identification of Littorine in Atropa belladonna Hairy Roots via HPLC, GC-MS, and NMR

Littorine was successfully detected and identified in the alkaloid fraction of *Atropa belladonna* hairy roots using a combination of HPLC, GC-MS, and NMR analysis [1]. This validated its presence in a key production system for pharmaceutical tropane alkaloids, confirming its status as an intermediate.

Analytical Chemistry Plant Biotechnology Natural Product Isolation

LC-ESI MS/MS Method for Simultaneous Quantification of Littorine with Other Tropane Alkaloids

A validated LC-ESI MS/MS procedure has been developed for the simultaneous quantification of principal tropane alkaloids, including littorine, atropine, scopolamine, and others, in cereals and related matrices [1]. This demonstrates that littorine is now a recognized analyte in multi-residue methods for food safety and quality control.

Analytical Chemistry Mass Spectrometry Food Safety

Key Application Scenarios for Littorine: From Biosynthetic Research to Analytical Standards


Metabolic Flux Analysis and Precursor Feeding Studies in Plant Biotechnology

Researchers investigating the biosynthesis of pharmaceutical tropane alkaloids in plant cell or hairy root cultures require littorine for precise metabolic flux analysis. The quantitative data showing irreversible conversion to hyoscyamine (35%) [1] and a formation rate double that of hyoscyamine (1.8 vs 0.9 µmol·flask⁻¹·d⁻¹) [2] makes littorine an essential tool. By using isotopically labeled littorine or quantifying its endogenous levels, scientists can accurately map the rate-limiting steps and metabolic bottlenecks in the pathway, optimizing biotechnological production of high-value compounds like scopolamine.

Analytical Reference Standard for Multi-Residue Tropane Alkaloid Quantification

Analytical laboratories in the food and agricultural sectors require certified reference materials of littorine to comply with modern food safety standards. The compound's inclusion in validated multi-analyte methods (e.g., LC-ESI MS/MS) for monitoring tropane alkaloids in cereals and seeds [3] necessitates its use. Its documented accumulation in plant roots at levels up to 9-fold higher than scopolamine [4] further highlights its importance as a distinct marker compound that cannot be inferred from the quantification of other, more common tropane alkaloids.

Pharmacological Studies on Muscarinic Acetylcholine Receptors

Pharmacologists studying structure-activity relationships of tropane alkaloids at muscarinic receptors can utilize littorine as a specific probe. Evidence demonstrating its binding affinity comparable to atropine and scopolamine [5] validates its use in receptor binding assays. Its distinct metabolic profile and status as a biosynthetic intermediate allow for comparative studies that can dissect the contribution of specific structural features to receptor interaction and downstream signaling, differentiating its activity from that of its downstream metabolite, hyoscyamine.

Plant Metabolomics and Chemotaxonomic Studies

Plant biologists and natural product chemists conducting metabolomic profiling of *Solanaceae* species need littorine as a key biomarker. Its detection in *Datura* and *Atropa* species [6] and its differential accumulation compared to hyoscyamine and scopolamine [4] make it a critical compound for chemotaxonomic classification and for studying the genetic and environmental regulation of secondary metabolism. Sourcing authentic standards of littorine is essential for accurate compound identification and quantification in these large-scale studies.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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